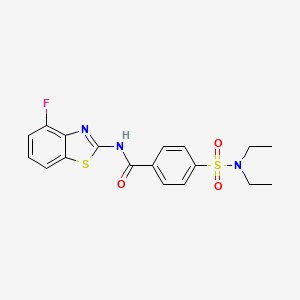

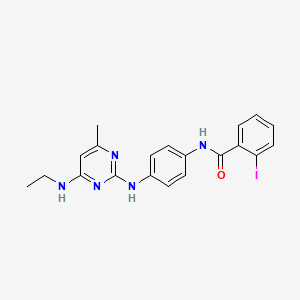

4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide, also known as DBIBB, is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that can be utilized in various biochemical and physiological studies. In

Aplicaciones Científicas De Investigación

Fluorescent Sensors for Metal Ions

Benzothiazole derivatives have been explored as fluorescent sensors due to their high sensitivity and selectivity for metal ions. For instance, compounds related to 4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide have been synthesized and evaluated for their capability to detect metal ions like Al3+ and Zn2+ through changes in their absorption and emission spectra. This application is significant in environmental monitoring and biochemical research for tracing metal ion concentrations in various mediums (G. Suman et al., 2019).

Antimicrobial Activity

Benzothiazole and sulphonamide groups are known for their antimicrobial properties. Compounds incorporating these functionalities have been synthesized and screened for their effectiveness against various microbial strains, showcasing a broad spectrum of antimicrobial activity. This underscores their potential in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (V. Jagtap et al., 2010).

Fluorescence Study for Blue Light Emitting Compounds

The exploration of benzothiazole derivatives for their fluorescence properties, particularly in emitting blue light, highlights their application in creating materials for optoelectronic devices. These compounds, when engineered to emit in specific regions of the spectrum, can serve as components in OLEDs and other light-emitting technologies, marking a significant application in material sciences and engineering (K. Mahadevan et al., 2014).

Carbonic Anhydrase Inhibition

Sulphonamide-based benzothiazole derivatives have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes, which are pivotal in various physiological processes, including respiration and acid-base balance. This application is particularly relevant in designing therapeutics for conditions like glaucoma, where carbonic anhydrase inhibitors can reduce intraocular pressure (C. Supuran et al., 2013).

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S2/c1-3-22(4-2)27(24,25)13-10-8-12(9-11-13)17(23)21-18-20-16-14(19)6-5-7-15(16)26-18/h5-11H,3-4H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPQHJAKXRJBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)

![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)

![N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B2927310.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)

![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)

![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B2927325.png)

![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)